1-[4-(2-methoxyphenoxy)phenyl]-1H-tetrazole
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Overview
Description
1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound characterized by the presence of a tetrazole ring and a methoxyphenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Methoxyphenoxyphenyl Intermediate:
Cyclization to Form the Tetrazole Ring:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Comparison: 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the methoxyphenoxyphenyl group further enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C14H12N4O2/c1-19-13-4-2-3-5-14(13)20-12-8-6-11(7-9-12)18-10-15-16-17-18/h2-10H,1H3 |
InChI Key |
IPCBXCVMTNYBMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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